molecular formula C11H12ClNO2 B13466912 Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B13466912
M. Wt: 225.67 g/mol
InChI Key: GLQLJDZBZBCVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The presence of a chloro substituent at the 6th position and a carboxylate group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-chloro-1,2,3,4-tetrahydroisoquinoline as a starting material, which is then esterified to introduce the carboxylate group .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes, including halogenation, cyclization, and esterification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with receptors, and influence cellular signaling pathways. For instance, it may inhibit certain enzymes or act as an agonist/antagonist at specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

    6-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylate group but shares the chloro substituent.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a carboxylate group.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Features a methoxy group instead of a chloro group.

Uniqueness: Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to the presence of both the chloro and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-13-5-7-2-3-8(12)4-9(7)10/h2-4,10,13H,5-6H2,1H3

InChI Key

GLQLJDZBZBCVRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC2=C1C=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.